2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide
Description
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-1-phenylurea |
InChI |
InChI=1S/C12H11N3O2/c13-12(16)15(10-5-2-1-3-6-10)14-9-11-7-4-8-17-11/h1-9H,(H2,13,16)/b14-9+ |
InChI Key |
WZTLVJNJHXTGKS-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C(=O)N)/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)N)N=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide typically involves the condensation reaction between furan-2-carbaldehyde and 1-phenylhydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions using automated reactors, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce the corresponding amine and aldehyde.
Scientific Research Applications
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide exerts its effects involves its ability to form stable complexes with metal ions. The Schiff base nitrogen and the furan oxygen atoms act as donor sites, allowing the compound to chelate metal ions. This chelation can enhance the biological activity of the compound, such as its antimicrobial and anticancer properties, by facilitating interactions with biomolecules and disrupting cellular processes .
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Bioactivity
Key Observations:
Substituent Impact on Bioactivity: The phenyl group in 2-(furan-2-ylmethylene)-1-phenylhydrazinecarboxamide enhances binding to SARS-CoV-2 Mpro compared to acetone-linked analogs (e.g., Compound 1g). This is attributed to improved hydrophobic interactions with the protease's S3 pocket .
Role of Aromatic Systems :
- Naphthalene-based derivatives (–12) exhibit superior crystallinity and thermal stability due to extended π-conjugation, but their bulkiness may reduce solubility compared to furan-containing analogs .
- Chlorophenyl substituents () introduce steric and electronic effects that could enhance antimicrobial activity but require further validation .
Pharmacokinetic Considerations :
Biological Activity
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a furan ring, a hydrazone linkage, and a phenyl group, contributing to its unique chemical properties. Its molecular formula is CHNO, with a molecular weight of approximately 230.24 g/mol.
The biological activity of 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide is primarily attributed to its ability to chelate metal ions through the nitrogen and oxygen atoms in its structure. This chelation enhances its interactions with biomolecules, disrupting cellular processes and leading to its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound's mechanism involves disrupting microbial cell walls and interfering with metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
Preliminary studies have shown that the compound possesses anticancer properties against several cancer cell lines. It has demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis.
Table 2: Anticancer Efficacy Against Different Cell Lines
| Cancer Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | |
| HeLa (Cervical Cancer) | 12.3 | |
| A549 (Lung Cancer) | 18.9 |
Case Studies
A notable study explored the compound's potential as an inhibitor of the SARS-CoV-2 main protease (M). The derivative exhibited an IC value of 10.76 µM against M, indicating promising antiviral activity. Further optimization led to compounds with enhanced potency (IC values of 1.57 µM and 1.55 µM), showcasing low cytotoxicity in Vero and MDCK cells .
Applications in Medicinal Chemistry
Given its biological activities, 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide is being investigated for potential therapeutic applications in treating infections and cancers. Its ability to form stable complexes with metal ions also suggests applications in coordination chemistry for developing new catalysts or materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
